(2E)-4-(dimethylamino)-N-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)but-2-enamide
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Overview
Description
(2E)-4-(dimethylamino)-N-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)but-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a dimethylamino group, a pyrido[1,2-a]pyrimidin-4-one moiety, and a but-2-enamide structure, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(dimethylamino)-N-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)but-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of 4-oxopyrido[1,2-a]pyrimidine-2-carbaldehyde with (E)-4-(dimethylamino)but-2-enamide under specific reaction conditions, such as the presence of a base like triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and purification systems like high-performance liquid chromatography (HPLC). The use of catalysts and controlled reaction environments ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-(dimethylamino)-N-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
(2E)-4-(dimethylamino)-N-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)but-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2E)-4-(dimethylamino)-N-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, altering its activity and affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.
4-Chloromethcathinone: A stimulant drug with a different pharmacological profile.
Uniqueness
(2E)-4-(dimethylamino)-N-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)but-2-enamide is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-18(2)8-5-7-14(20)16-11-12-10-15(21)19-9-4-3-6-13(19)17-12/h3-7,9-10H,8,11H2,1-2H3,(H,16,20)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZMKVYUYADITG-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=CC(=O)N2C=CC=CC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=CC(=O)N2C=CC=CC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.